Fluorine Substitution Reduces Basicity: pKa Shift of 0.65 Units Relative to Non-Fluorinated Analog
The presence of the 5-fluoro substituent on the phenyl ring significantly reduces the basicity of the aniline nitrogen compared to the non-fluorinated analog, 2-[(4-chloro-1-naphthyl)oxy]aniline. The predicted pKa of the target compound is 2.96±0.10 , while that of the non-fluorinated analog is 3.61±0.10 . This shift of -0.65 units indicates the target compound is more acidic and will be less protonated at physiological pH, impacting its solubility and potential interactions with biological targets.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 2.96 ± 0.10 (predicted) |
| Comparator Or Baseline | 2-[(4-Chloro-1-naphthyl)oxy]aniline (CAS 946727-21-5): 3.61 ± 0.10 (predicted) |
| Quantified Difference | -0.65 units |
| Conditions | Predicted values; method not specified |
Why This Matters
For procurement, this difference in protonation state can alter a compound's solubility, membrane permeability, and target binding, making the target compound functionally distinct from its non-fluorinated analog in biological assays.
